molecular formula C25H35N3O4S B13127033 tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

Cat. No.: B13127033
M. Wt: 473.6 g/mol
InChI Key: IUCQRIRVQMEYPP-ZIBCJSCZSA-N
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Description

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a complex stereochemical arrangement. The molecule contains a tert-butyl carbamate group, a methoxy-substituted methyl ketone, and a thiazole-containing aminoethyl side chain.

Properties

Molecular Formula

C25H35N3O4S

Molecular Weight

473.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C25H35N3O4S/c1-17(21(31-5)20-12-9-14-28(20)24(30)32-25(2,3)4)22(29)27-19(23-26-13-15-33-23)16-18-10-7-6-8-11-18/h6-8,10-11,13,15,17,19-21H,9,12,14,16H2,1-5H3,(H,27,29)/t17-,19-,20-,21+/m0/s1

InChI Key

IUCQRIRVQMEYPP-ZIBCJSCZSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole group, and the attachment of the tert-butyl ester. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Group: This step may involve the use of thiazole derivatives and coupling reactions.

    Attachment of the tert-butyl Ester: This can be done using tert-butyl esters and appropriate protecting group strategies.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Substitution reactions may occur at various positions, including the thiazole ring and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biology, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Thiazole vs. Aryl Substituents: The target compound’s thiazole moiety distinguishes it from analogs with phenyl or benzyloxy groups.

Stereochemical Complexity : The target’s (2S,1R,2S,1S) configuration contrasts with spirocyclic analogs (e.g., ), which exhibit constrained conformations. Such differences impact solubility and metabolic stability.

Synthetic Efficiency : Yields for tert-butyl pyrrolidine derivatives vary widely (62–99%), depending on substituent reactivity. The target’s synthesis may face challenges due to its thiazole group, which is absent in higher-yield analogs like .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~520 (estimated) ~3.5 2 7 -
(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate 420.5 2.7 2 5
tert-Butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 217.26 N/A 2 4
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate 469.52 N/A 0 8

Key Observations:

Lipophilicity : The target’s estimated LogP (~3.5) exceeds that of simpler analogs (e.g., , LogP 2.7), likely due to the hydrophobic thiazole and phenyl groups. This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding Capacity : With 7 hydrogen bond acceptors, the target outperforms most analogs, suggesting stronger polar interactions in biological systems.

Biological Activity

The compound tert-butyl (2S)-2-[(1R,2S)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate, with the molecular formula C25H35N3O4SC_{25}H_{35}N_{3}O_{4}S and a molecular weight of approximately 473.6 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

  • Molecular Formula : C25H35N3O4SC_{25}H_{35}N_{3}O_{4}S
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 160800-65-7

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its pharmacological effects, particularly its potential as an antimicrobial agent and its interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis in microbial cells, similar to other known antibacterial agents.

Modulation of Biological Pathways

The compound has been suggested to interact with ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in bacteria. Such interactions can enhance the efficacy of co-administered antibiotics by preventing efflux from bacterial cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related compounds. Results showed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that specific substitutions on the pyrrolidine ring enhanced activity against resistant strains .

Study 2: Inhibition of ABC Transporters

Another study focused on the modulation of ABC transporters by similar compounds. It was found that certain structural features facilitated binding to these transporters, potentially reversing drug resistance in pathogenic bacteria. The presence of thiazole and phenyl groups was noted to be critical for this activity .

Data Summary Table

Property Details
Molecular Formula C25H35N3O4SC_{25}H_{35}N_{3}O_{4}S
Molecular Weight 473.6 g/mol
CAS Number 160800-65-7
Biological Activities Antimicrobial, Modulation of ABC transporters
Mechanisms Inhibition of cell wall synthesis, Protein synthesis interference

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